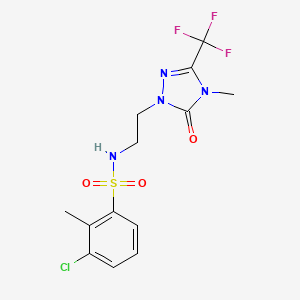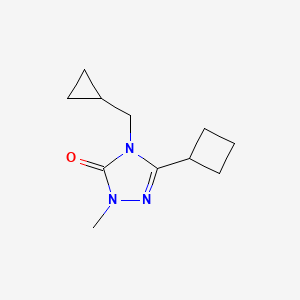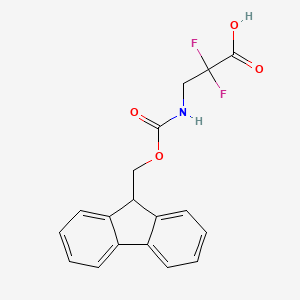
3-chloro-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H14ClF3N4O3S and its molecular weight is 398.79. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Potential Anticancer Activity
A study by Sławiński et al. (2012) focused on the synthesis of novel benzenesulfonamide derivatives as potential anticancer agents. These compounds showed remarkable activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers, indicating their significant therapeutic potential (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).
Antimicrobial and Antifungal Applications
Research by Hassan (2013) explored the synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties. These compounds exhibited antimicrobial activity against Gram-negative bacteria (E. coli, P. aeruginosa), Gram-positive bacteria (S. aureus), and a yeast-like fungus (C. albicans), showcasing their potential as antimicrobial agents (Hassan, 2013).
UV Protection and Antimicrobial Properties for Textiles
Mohamed et al. (2020) investigated thiazole azodyes containing sulfonamide moiety for their application in cotton fabrics. These compounds not only improved dyeability but also imparted UV protection and antibacterial properties to the treated fabrics, highlighting their utility in textile engineering (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Antitumor Evaluation and Molecular Modeling
Tomorowicz et al. (2020) synthesized a series of benzenesulfonamide derivatives and evaluated their antitumor activity. The study included molecular modeling and QSAR analyses, identifying compounds with significant cytotoxic activity against colon, breast, and cervical cancer cell lines. This research underscores the compound's potential for developing new cancer therapies (Tomorowicz, Sławiński, Żołnowska, Szafrański, & Kawiak, 2020).
Human Carbonic Anhydrase Inhibition
Alafeefy et al. (2015) evaluated a series of benzenesulfonamides for their ability to inhibit human carbonic anhydrase isozymes, which are important targets for diuretic, antiglaucoma, and anticancer agents. The compounds showed low nanomolar activity against various isozymes, demonstrating their potential in medicinal chemistry applications (Alafeefy, Abdel‐Aziz, Vullo, Al-Tamimi, Awaad, Mohamed, Capasso, & Supuran, 2015).
Propriétés
IUPAC Name |
3-chloro-2-methyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N4O3S/c1-8-9(14)4-3-5-10(8)25(23,24)18-6-7-21-12(22)20(2)11(19-21)13(15,16)17/h3-5,18H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNFDWQDGVFIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea](/img/structure/B2445824.png)
![2-methyl-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2445827.png)
![N-({4-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2445828.png)


![4-[[Benzyl(methyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2445832.png)

![2-[1-(1-Methylpyrazole-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2445835.png)
![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(2-methylph enyl)carboxamide](/img/structure/B2445836.png)

![2-[4-(4-chlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2445841.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2445842.png)
![N-[3-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2445843.png)
![N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2445844.png)